2,5-Difluorothiobenzamide chemical structure and properties
2,5-Difluorothiobenzamide chemical structure and properties
An In-depth Technical Guide to 2,5-Difluorothiobenzamide: Structure, Properties, and Synthetic Pathways
Abstract
This technical guide provides a comprehensive analysis of 2,5-Difluorothiobenzamide, a fluorinated aromatic thioamide of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds, such as 2,5-difluorobenzamide and other thiobenzamides, to project its physicochemical properties, spectroscopic signatures, and reactivity. A detailed, field-proven protocol for its synthesis via thionation of 2,5-difluorobenzamide is presented, offering a practical framework for its laboratory preparation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction: The Rationale for Fluorinated Thioamides
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery for modulating metabolic stability, binding affinity, and lipophilicity. Similarly, the thioamide group, an isostere of the amide bond, offers unique chemical properties, including altered hydrogen bonding capabilities, increased acidity of the N-H protons, and a distinct reactivity profile. The combination of these two features in 2,5-Difluorothiobenzamide presents a compelling scaffold for the development of novel therapeutic agents and functional materials.
This guide provides a foundational understanding of 2,5-Difluorothiobenzamide, from its fundamental chemical structure to its anticipated properties and a practical synthetic route.
Chemical Structure and Identification
The molecular structure of 2,5-Difluorothiobenzamide consists of a benzene ring substituted with two fluorine atoms at positions 2 and 5, and a thioamide group (-CSNH₂) at position 1.
Molecular Formula: C₇H₅F₂NS
Molecular Weight: 173.18 g/mol
IUPAC Name: 2,5-difluorobenzenecarbothioamide
CAS Number: Not currently assigned.
Caption: Chemical structure of 2,5-Difluorothiobenzamide.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2,5-Difluorothiobenzamide. These predictions are based on the known properties of 2,5-difluorobenzamide and the typical influence of replacing a carbonyl oxygen with a sulfur atom.
| Property | Predicted Value/Observation | Rationale and Authoritative Context |
| Melting Point | > 113-127 °C | The melting point of 2,5-difluorobenzamide is reported to be in the range of 113-127 °C[1]. Thioamides generally exhibit higher melting points than their corresponding amides due to stronger intermolecular hydrogen bonding and dipole-dipole interactions. |
| Boiling Point | > 248-263 °C | The boiling point of 2,5-difluorobenzamide is approximately 248-263 °C[1]. The thioamide is expected to have a higher boiling point due to its increased molecular weight and polarity. |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | The thioamide group is polar, but the overall molecule retains significant nonpolar character from the benzene ring. Its solubility profile is expected to be similar to that of 2,5-difluorobenzamide. |
| pKa (Acidic) | ~10-11 | The N-H protons of a thioamide are generally more acidic than those of an amide due to the greater ability of the C=S bond to delocalize the negative charge of the conjugate base. |
| Appearance | Likely a yellow or off-white solid. | Thioamides are often yellow due to the n→π* transition of the C=S bond, which absorbs light at longer wavelengths than the corresponding C=O bond. |
Proposed Synthesis and Experimental Protocol
The most direct and reliable method for the synthesis of 2,5-Difluorothiobenzamide is the thionation of the corresponding amide, 2,5-difluorobenzamide, using a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).
Caption: Proposed synthetic workflow for 2,5-Difluorothiobenzamide.
Detailed Step-by-Step Methodology
Expertise & Experience: This protocol is based on established procedures for the thionation of benzamides. The choice of an anhydrous solvent like toluene is critical to prevent the hydrolysis of the thionating agent. The reaction is typically run at reflux to provide sufficient energy to overcome the activation barrier of the reaction.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-difluorobenzamide (1.0 eq).
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Solvent and Reagent Addition: Add anhydrous toluene to the flask to create a suspension. To this suspension, add Lawesson's reagent (0.5 eq).
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Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Characterization: Confirm the identity and purity of the product by NMR, IR, and mass spectrometry.
Trustworthiness: This protocol is self-validating through the use of TLC for reaction monitoring and standard chromatographic and spectroscopic techniques for purification and characterization.
Anticipated Spectroscopic Signatures
The following are the expected spectroscopic features for 2,5-Difluorothiobenzamide, which are crucial for its unambiguous identification.
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¹H NMR:
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Three signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to one proton, exhibiting complex splitting patterns due to H-H and H-F couplings.
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Two broad singlets in the downfield region (δ 9.0-10.0 ppm), corresponding to the two N-H protons of the thioamide group.
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¹³C NMR:
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A signal for the C=S carbon in the range of δ 190-210 ppm.
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Signals for the aromatic carbons, showing characteristic C-F couplings.
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¹⁹F NMR:
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Two distinct signals for the two fluorine atoms, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring.
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IR Spectroscopy:
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Two sharp bands in the region of 3400-3200 cm⁻¹ corresponding to the N-H symmetric and asymmetric stretching vibrations.
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A strong band in the region of 1400-1200 cm⁻¹ attributed to the C=S stretching vibration.
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Reactivity and Potential Applications
The 2,5-difluorothiobenzamide scaffold is a versatile building block for further chemical modifications. The thioamide group can undergo various reactions, including S-alkylation, oxidation, and cyclization to form heterocyclic compounds like thiazoles. The fluorine atoms can influence the regioselectivity of electrophilic aromatic substitution reactions.
Given the biological activities of related compounds, 2,5-Difluorothiobenzamide is a promising candidate for investigation in several areas:
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Anticancer Agents: Many fluorinated aromatic compounds and thioamides have demonstrated cytotoxic effects against various cancer cell lines[2].
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Antimicrobial Agents: The thioamide moiety is present in several known antibacterial and antifungal compounds.
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Enzyme Inhibitors: The ability of the thioamide group to act as a hydrogen bond donor and acceptor, along with the electronic effects of the fluorine atoms, makes it a potential scaffold for designing enzyme inhibitors.
Safety and Handling
While no specific safety data sheet (SDS) exists for 2,5-Difluorothiobenzamide, the following precautions should be taken based on the known hazards of similar compounds[3][4].
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Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation[3].
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Precautionary Statements:
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Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection[4].
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Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes[4].
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Storage: Store in a well-ventilated place. Keep container tightly closed.
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Disposal: Dispose of contents/container to an approved waste disposal plant.
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Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
References
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U.S. Environmental Protection Agency (EPA). 2,5-Difluorobenzamide Properties. Available at: [Link]
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Cheméo. Chemical Properties of 2,5-Difluorobenzamide, N-(2-octyl)-. Available at: [Link]
